molecular formula C6H7NO4S B6173544 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione CAS No. 2649061-48-1

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione

Cat. No.: B6173544
CAS No.: 2649061-48-1
M. Wt: 189.19 g/mol
InChI Key: POXCXXJTGKMUPD-UHFFFAOYSA-N
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Description

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is a chemical compound with the molecular formula C6H7NO4S It is characterized by the presence of an isocyanate group, a methyl group, and a 1,4-oxathiine ring with two oxygen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydro-1,4-oxathiine-4,4-dione with phosgene (COCl2) to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of phosgene and the potential hazards associated with isocyanates.

Chemical Reactions Analysis

Types of Reactions

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding adducts.

    Cycloaddition Reactions: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) can be used to enhance reaction rates.

Major Products

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Heterocyclic Compounds: Formed through cycloaddition reactions.

Scientific Research Applications

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism of action of 5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The compound’s ability to form stable heterocyclic structures also contributes to its biological activity, as these structures can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    5-isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine: Similar structure but lacks the additional oxygen atoms in the ring.

    6-methyl-2,3-dihydro-1,4-oxathiine-4,4-dione: Lacks the isocyanate group.

    5-isocyanato-2,3-dihydro-1,4-oxathiine-4,4-dione: Similar structure but without the methyl group.

Uniqueness

5-isocyanato-6-methyl-2,3-dihydro-1,4lambda6-oxathiine-4,4-dione is unique due to the presence of both the isocyanate group and the 1,4-oxathiine ring with two oxygen atoms and one sulfur atom

Properties

CAS No.

2649061-48-1

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

5-isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine 4,4-dioxide

InChI

InChI=1S/C6H7NO4S/c1-5-6(7-4-8)12(9,10)3-2-11-5/h2-3H2,1H3

InChI Key

POXCXXJTGKMUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)CCO1)N=C=O

Purity

95

Origin of Product

United States

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